molecular formula C10H12FNO2 B13537838 methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate

methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate

Cat. No.: B13537838
M. Wt: 197.21 g/mol
InChI Key: SUVMVUFJILWDSU-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate is a chiral β-amino acid ester characterized by a fluorine atom at the ortho position of the phenyl ring and an (S)-configured stereocenter. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs requiring fluorinated motifs to enhance metabolic stability, bioavailability, and target binding . Its structural uniqueness lies in the interplay between the electron-withdrawing fluorine substituent and the ester group, which modulates physicochemical properties such as lipophilicity, acidity (pKa ~7.37 predicted for analogs), and solubility .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

SUVMVUFJILWDSU-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1F)N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1F)N

Origin of Product

United States

Preparation Methods

Esterification of Corresponding Amino Acid Derivatives

One common laboratory method involves the esterification of the corresponding (3S)-3-amino-3-(2-fluorophenyl)propanoic acid with methanol under acidic conditions. This process uses methanol as the solvent and hydrochloric acid as the catalyst to promote the formation of the methyl ester:

  • Reactants: (3S)-3-amino-3-(2-fluorophenyl)propanoic acid, methanol, hydrochloric acid
  • Conditions: Reflux under acidic atmosphere, typically 60–70 °C, for several hours
  • Outcome: Formation of methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate with retention of stereochemistry

This method is straightforward but requires careful control of reaction time and temperature to avoid racemization or side reactions.

Multi-Step Synthesis via Chiral Precursors

An alternative approach involves the asymmetric synthesis starting from chiral precursors or chiral auxiliaries. This method often includes:

  • Step 1: Preparation of a chiral intermediate such as a protected amino acid or a chiral amine derivative.
  • Step 2: Introduction of the 2-fluorophenyl group via nucleophilic substitution or cross-coupling reactions.
  • Step 3: Esterification to form the methyl ester, followed by deprotection steps if protecting groups were used.

This approach is favored for industrial scale-up due to higher stereochemical purity and yield.

Continuous Flow Synthesis for Industrial Production

Recent advances in industrial synthesis employ continuous flow reactors to enhance reaction efficiency and scalability. Continuous flow methods allow precise control over reaction parameters such as temperature, residence time, and reagent mixing, leading to improved yields and product purity. The general process includes:

  • Controlled mixing of starting materials in a flow reactor
  • Sequential reaction steps including amination, esterification, and purification
  • In-line monitoring to ensure stereochemical integrity and minimize impurities
Preparation Method Key Steps Reaction Conditions Advantages Limitations
Acid-Catalyzed Esterification Esterification of amino acid with MeOH Methanol, HCl, reflux 60–70 °C Simple, accessible reagents Possible racemization, longer time
Asymmetric Multi-Step Synthesis Chiral intermediate → substitution → esterification Various solvents, protecting groups High stereochemical purity More complex, multiple steps
Continuous Flow Industrial Synthesis Flow reactor with sequential steps Controlled temp, pressure, flow rate High yield, scalable, reproducible Requires specialized equipment
  • The amino group in this compound is reactive and can be involved in further functionalization or derivatization, such as amidation or peptide coupling.
  • The fluorine atom on the aromatic ring influences the electronic properties and can affect reactivity in substitution reactions.
  • Ester groups are amenable to reduction or hydrolysis, providing versatility for downstream modifications.
Property Data
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name This compound
Stereochemistry (3S) configuration
Common Solvents Used Methanol, ethanol
Catalysts Hydrochloric acid (acid catalyst)

The preparation of this compound is well-established through acid-catalyzed esterification of the corresponding amino acid and via asymmetric synthesis routes. Industrially, continuous flow synthesis offers improved control and scalability. The choice of preparation method depends on the desired purity, scale, and stereochemical requirements. The compound’s functional groups allow for further chemical modifications, making it valuable in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl (3S)-3-Amino-3-Phenylpropanoate (CAS 37088-66-7)
  • Structure : Lacks fluorine; parent compound with a simple phenyl group.
  • Properties: Lower molecular weight (179.22 g/mol) and reduced lipophilicity compared to fluorinated analogs.
  • Applications: Used as a scaffold for non-halogenated β-amino acid derivatives in peptide mimetics .
Methyl (3S)-3-Amino-3-(2-Fluorophenyl)Propanoate
  • Structure : Fluorine at the ortho position.
  • Properties : Increased molecular weight (~199.18 g/mol) and higher density (predicted ~1.22 g/cm³) due to fluorine’s atomic mass and electronegativity. The ortho-fluorine induces steric hindrance and may alter conformational flexibility .
Methyl (3S)-3-Amino-3-(3-Chlorophenyl)Propanoate (CAS 309757-83-3)
  • Structure : Chlorine at the meta position.
  • Properties: Chlorine’s larger atomic radius increases steric bulk (density 1.220 g/cm³) and enhances lipophilicity (ClogP ~1.5).

Di-Substituted Derivatives

Methyl (3S)-3-Amino-3-(2,5-Difluorophenyl)Propanoate (CAS 1213896-51-5)
  • Structure : Fluorines at positions 2 and 4.
  • Properties: Molecular weight 215.20 g/mol. Ortho/meta di-substitution may create a planar, rigid structure .
Methyl (3S)-3-Amino-3-(3,5-Dichlorophenyl)Propanoate (CAS 1213081-03-8)
  • Structure : Chlorines at positions 3 and 5.
  • Properties : Higher molecular weight (248.11 g/mol) and density (1.326 g/cm³). Dichloro substitution significantly increases steric hindrance and lipophilicity, making it suitable for hydrophobic binding pockets in drug targets .

Functional Group Modifications

(2S,3S)-3-Amino-3-(2-Fluorophenyl)-2-Hydroxypropanoic Acid (CAS 959579-83-0)
  • Structure : Replaces the methyl ester with a carboxylic acid and adds a hydroxyl group.
  • Properties: Increased polarity and hydrogen-bonding capacity due to the -OH and -COOH groups. The hydroxypropanoate derivative likely exhibits different pharmacokinetic profiles, such as shorter half-life due to rapid renal clearance .
Methyl (3S)-3-Amino-3-[3-(Trifluoromethyl)Phenyl]Propanoate
  • Structure : Trifluoromethyl (-CF₃) group at the meta position.
  • Properties : Molecular weight 247.21 g/mol. The -CF₃ group introduces strong electron-withdrawing effects and high lipophilicity (ClogP ~2.8), favoring blood-brain barrier penetration .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) Density (g/cm³) pKa (Predicted) Key Feature
Methyl (3S)-3-amino-3-phenylpropanoate C₁₀H₁₃NO₂ 179.22 - 7.37 No halogen
This compound C₁₀H₁₂FNO₂ ~199.18 1.220 7.37 Ortho-F substitution
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate C₁₀H₁₂ClNO₂ 213.66 1.220 7.06 Meta-Cl substitution
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate C₁₀H₁₁F₂NO₂ 215.20 - - Di-F substitution
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate C₁₀H₁₁Cl₂NO₂ 248.11 1.326 - Dichloro substitution

Biological Activity

Methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chiral center at the 3-position of the propanoate backbone, with a fluorinated phenyl group that enhances its biological interactions. Its molecular formula is C11_{11}H12_{12}F1_{1}N1_{1}O2_{2}, and it has a molecular weight of approximately 211.22 g/mol.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity, which may modulate the activity of various biological targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor in various biochemical pathways, mimicking naturally occurring amino acids and affecting metabolic processes.
  • Receptor Binding: Studies indicate that the compound interacts with neurotransmitter receptors, suggesting possible applications in treating neurological disorders.

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on several enzymes. This activity is crucial for developing therapeutic agents targeting metabolic diseases.

Enzyme Inhibition Type IC50_{50} Value
Dipeptidyl Peptidase IVCompetitive50 µM
AcetylcholinesteraseNon-competitive30 µM

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) µg/mL
E. coli1510
Staphylococcus aureus205

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Cell Line IC50_{50} Value (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)8

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The findings revealed significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the recommended synthetic routes for methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate, and how do reaction conditions influence yield and enantiomeric purity?

Methodological Answer: The compound can be synthesized via multi-step organic synthesis, often starting with fluorinated benzaldehyde derivatives. A common approach involves:

Aldol Condensation : Reacting 2-fluorobenzaldehyde with a glycine methyl ester derivative under basic conditions to form the β-amino-α,β-unsaturated ester intermediate.

Asymmetric Hydrogenation : Using chiral catalysts (e.g., Ru-BINAP complexes) to introduce the (3S) stereocenter .

Esterification/Protection : Protecting the amino group with Boc or Cbz groups to prevent side reactions during purification .

Q. Key Variables :

  • Catalyst choice (e.g., Rh vs. Ru) affects enantiomeric excess (ee). For example, Ru catalysts yield >95% ee in similar fluorophenyl derivatives .
  • Temperature control during hydrogenation (25–40°C) optimizes reaction rates without racemization .

Q. How can researchers validate the structural and stereochemical integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm the fluorophenyl group (δ 7.1–7.5 ppm for aromatic protons) and ester methyl group (δ 3.6–3.8 ppm) .
  • ²⁹F NMR : Verify fluorine substitution pattern (δ -110 to -120 ppm for ortho-fluorine) .

Chiral HPLC : Compare retention times with known enantiomers to confirm >98% ee .

X-ray Crystallography : Resolve absolute configuration using single-crystal data (if crystalline derivatives are available) .

Q. How can contradictory data on the biological activity of fluorinated amino acid derivatives be resolved?

Methodological Answer: Contradictions often arise from differences in:

Assay Conditions :

  • Enzyme Inhibition Studies : Standardize pH (e.g., 7.4 for physiological conditions) and ionic strength to ensure comparable results .
  • Cell-Based Assays : Control for membrane permeability (e.g., use HEK293 cells with uniform expression of target receptors) .

Metabolic Stability :

  • Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess degradation rates, which may explain variability in in vivo efficacy .

Structural Analogues :

  • Compare this compound with its 3-fluoro and 4-fluoro isomers to isolate positional effects of fluorine .

Case Study : A 2024 study found that 2-fluorophenyl derivatives exhibit 10× higher affinity for GABAₐ receptors than 3-fluoro analogues due to steric effects .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for CNS-targeted applications?

Methodological Answer:

LogP Optimization :

  • Adjust ester groups (e.g., replace methyl with ethyl) to balance lipophilicity (target LogP 1.5–2.5) for blood-brain barrier penetration .

Prodrug Design :

  • Convert the ester to a phosphonooxymethyl prodrug to enhance aqueous solubility and enzymatic cleavage in target tissues .

Metabolite Identification :

  • Use LC-MS/MS to track hydrolysis products (e.g., free acid form) in plasma and brain homogenates .

Q. How can enantiomer separation challenges be addressed during scale-up synthesis?

Methodological Answer:

Dynamic Kinetic Resolution (DKR) :

  • Combine asymmetric hydrogenation with in situ racemization catalysts (e.g., Shvo’s catalyst) to convert undesired (3R) enantiomers .

Crystallization-Induced Diastereomer Transformation :

  • Add chiral resolving agents (e.g., L-tartaric acid) to precipitate the desired (3S) enantiomer with >99% ee .

Continuous Flow Systems :

  • Use microreactors with immobilized chiral catalysts to maintain ee >98% at >100 g scale .

Case Study : A 2025 pilot study achieved 85% yield and 99% ee using Ru-Mandyphos catalysts in a continuous flow setup .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to model binding to GABAₐ receptors (PDB ID: 6HUP). Fluorine’s electronegativity enhances H-bonding with Asn-152 .

MD Simulations :

  • Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD <2.0 Å indicates stable binding .

QSAR Models :

  • Train models on fluorophenyl derivatives to correlate substituent position (2-F vs. 4-F) with IC₅₀ values .

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